molecular formula C19H13ClN2O2 B2558988 2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide CAS No. 72965-65-2

2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide

Cat. No.: B2558988
CAS No.: 72965-65-2
M. Wt: 336.78
InChI Key: CAMPPHMZHCCAFA-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide is a chemical compound with the CAS Number: 72965-65-2 . It has a molecular weight of 336.78 . The IUPAC name for this compound is 2-chloro-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23) . This code provides a specific description of the compound’s molecular structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 155-156 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Molecular Interactions

Compounds structurally related to "2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide" have been studied for their synthesis processes, molecular interactions, and crystalline structures. For instance, the synthesis of 2-chloro derivatives and their evaluation as corrosion inhibitors highlights the chemical reactivity and potential application in material protection (Yıldırım & Cetin, 2008). Additionally, spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and photovoltaic efficiency modeling, suggest potential for these compounds in bioactive material and renewable energy applications (Mary et al., 2020).

Material Science and Corrosion Inhibition

The research on acetamide derivatives extends into material science, particularly in the synthesis of new compounds with potential applications as corrosion inhibitors. This illustrates the compound's relevance in protecting metals from corrosion, which is crucial in industrial applications (Yıldırım & Cetin, 2008).

Photovoltaic Applications

Benzothiazolinone acetamide analogs have been investigated for their light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs). The studies on these compounds' photochemical and thermochemical properties suggest their application in developing efficient photovoltaic cells, indicating a pathway for research into similar compounds (Mary et al., 2020).

Molecular Docking and Bioactivity

Investigations into the molecular docking and bioactivity of acetamide derivatives further demonstrate the potential of these compounds in pharmacological contexts. For instance, synthesized benzothiazolinone acetamide analogs have shown promising interactions with biological targets, suggesting a potential for drug development and therapeutic applications (Mary et al., 2020).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335). The compound should be handled with appropriate safety measures .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4,5-diphenylfuran-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O2/c20-11-16(23)22-19-15(12-21)17(13-7-3-1-4-8-13)18(24-19)14-9-5-2-6-10-14/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMPPHMZHCCAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)CCl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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